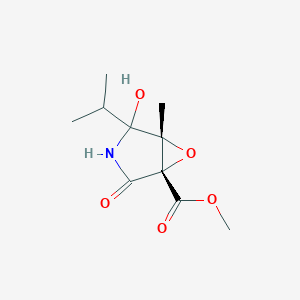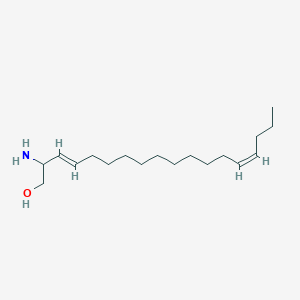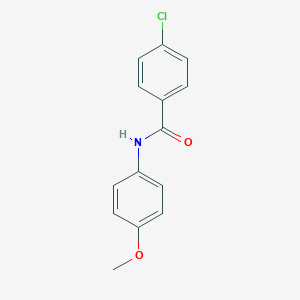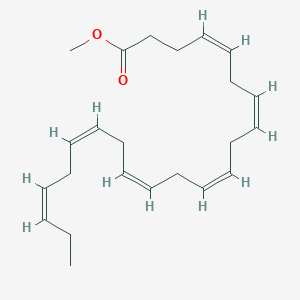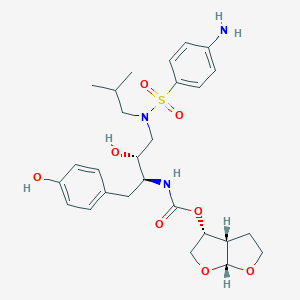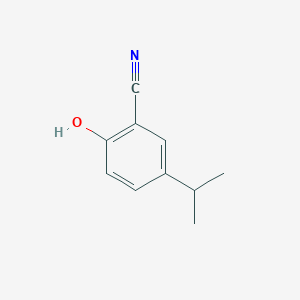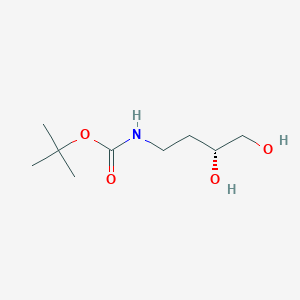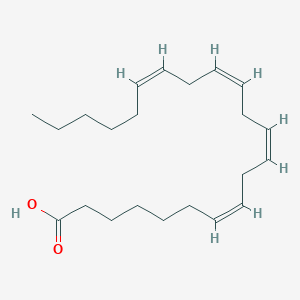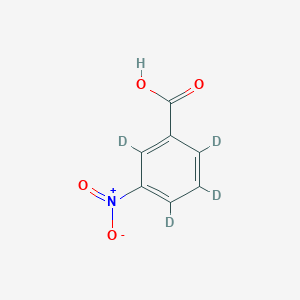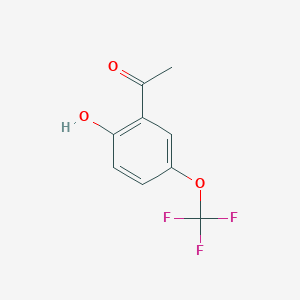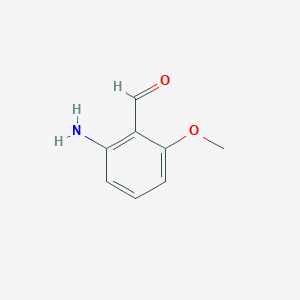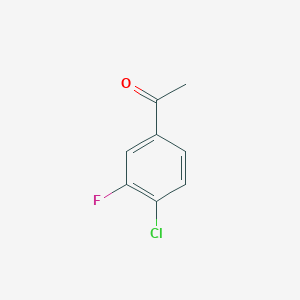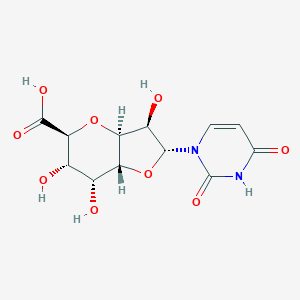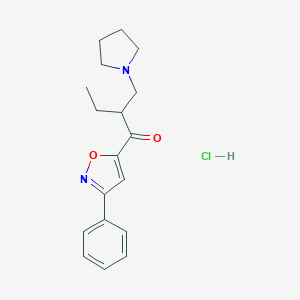
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride
概要
説明
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride, also known as PBIT, is a synthetic compound that is widely used in scientific research. PBIT is a potent inhibitor of protein-protein interactions, which makes it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride involves the disruption of protein-protein interactions. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride binds to the surface of the protein interface, preventing the two proteins from interacting with each other. This leads to the inhibition of various biological processes that depend on protein-protein interactions.
生化学的および生理学的効果
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells by disrupting the interaction between p53 and Mdm2. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has also been shown to inhibit the activation of NF-κB, which is involved in the regulation of the immune response. Additionally, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300, which plays a crucial role in the regulation of oxygen homeostasis.
実験室実験の利点と制限
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions, which makes it a valuable tool for studying various biological processes. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride is also stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has some limitations as well. It is not cell-permeable, which limits its use in cellular assays. Additionally, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride in scientific research. One possible direction is the development of cell-permeable derivatives of 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride, which would allow for its use in cellular assays. Another direction is the identification of new protein-protein interactions that can be targeted by 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride. Additionally, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride can be used in combination with other compounds to study the synergistic effects of protein-protein interaction inhibitors. Overall, 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride is a valuable tool for studying protein-protein interactions, and its use in scientific research is likely to continue to expand in the future.
科学的研究の応用
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has been extensively used in scientific research as a tool for studying protein-protein interactions. It has been shown to inhibit the interaction between various proteins, including the interaction between p53 and Mdm2, which is involved in the regulation of cell growth and apoptosis. 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has also been used to study the interaction between the transcription factor NF-κB and its inhibitor IκBα, which plays a crucial role in the immune response.
特性
CAS番号 |
144576-50-1 |
|---|---|
製品名 |
3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride |
分子式 |
C18H23ClN2O2 |
分子量 |
334.8 g/mol |
IUPAC名 |
1-(3-phenyl-1,2-oxazol-5-yl)-2-(pyrrolidin-1-ylmethyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-2-14(13-20-10-6-7-11-20)18(21)17-12-16(19-22-17)15-8-4-3-5-9-15;/h3-5,8-9,12,14H,2,6-7,10-11,13H2,1H3;1H |
InChIキー |
DGJPRBXSVZULQO-UHFFFAOYSA-N |
SMILES |
CCC(CN1CCCC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3.Cl |
正規SMILES |
CCC(CN1CCCC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3.Cl |
同義語 |
3-phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride MS 322 MS-322 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

